2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This bicyclic structure is substituted with chlorine atoms at positions 2 and 4, an iodine atom at position 6, and a methyl group at position 5.
Properties
IUPAC Name |
2,4-dichloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2IN3/c1-13-4(10)2-3-5(8)11-7(9)12-6(3)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQREJUSPJUIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[2,3-d]pyrimidine Synthesis
The foundational step involves constructing the pyrrolo[2,3-d]pyrimidine scaffold. Patent CN102977104A describes a high-yield cyclization strategy using 1,3-dihydroxy-5-aminoaniline and monochloroacetaldehyde in a tetrahydrofuran (THF)/water system (1:1) with sodium acetate and potassium iodide catalysis. This method achieves an 85% yield of the intermediate 7-hydroxy derivative (Compound 2 in ), critical for downstream modifications.
Key parameters include:
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Solvent system : THF/water optimizes solubility and reaction kinetics.
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Catalyst : Potassium iodide (0.2 wt%) enhances monochloroacetaldehyde reactivity .
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Temperature : Room temperature minimizes side-product formation.
Dichlorination at Positions 2 and 4
Chlorination of the 7-hydroxy intermediate is achieved using phosphorus oxychloride (POCl₃) or dichlorophenyl phosphoryl chloride (DCPC). WO2007012953A2 reports that POCl₃ in toluene with diisopropylethylamine (DIPEA) at 105°C for 16 hours achieves 70–77% yield for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Comparatively, DCPC at 180°C for 4 hours (as in ) reduces reaction time but requires rigorous anhydrous conditions.
Table 1: Chlorination Reagent Comparison
DCPC offers faster kinetics but poses handling challenges due to high temperatures, whereas POCl₃ provides better scalability .
Iodination at Position 6
Regioselective iodination at position 6 remains the most complex step. PMC10976386 identifies challenges with deiodination and side reactions when using 4-chloro-5-iodo intermediates. To circumvent this, electrophilic iodination with N-iodosuccinimide (NIS) in acetic acid at 50°C is proposed, leveraging the electron-deficient nature of the dichloropyrimidine ring.
Optimized Iodination Protocol :
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Reagent : NIS (1.1 equiv)
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Solvent : Glacial acetic acid
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Temp : 50°C, 6 h
Integrated Synthetic Route
Combining these steps yields the following pathway:
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Cyclization : 1,3-Dihydroxy-5-aminoaniline → 7-hydroxy-pyrrolo[2,3-d]pyrimidine (85% ).
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Dichlorination : POCl₃/DIPEA → 2,4-dichloro derivative (77% ).
Overall Yield : ~25–30% (multi-step cumulative).
Challenges and Mitigation Strategies
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Iodination Selectivity : Position 6 iodination competes with C5 and C7 sites. Steric hindrance from the 7-methyl group favors C6 substitution.
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Deiodination : Minimized by avoiding strong acids and elevated temperatures .
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Purity : Column chromatography is often necessary post-iodination, reducing yields. Patent CN102977104A advocates recrystallization from ethyl acetate for purification.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used to introduce additional substituents.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield corresponding oxides .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. The presence of chlorine and iodine atoms in 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine may enhance its binding affinity to target proteins, potentially leading to the development of novel anticancer therapeutics.
Antiviral Properties
Recent investigations have suggested that pyrrolo[2,3-d]pyrimidine derivatives may possess antiviral activities. The mechanism is thought to involve the inhibition of viral replication by interfering with viral RNA synthesis. Further studies are required to ascertain the specific efficacy of this compound against various viral strains.
Agricultural Applications
Herbicide Development
Due to its structural characteristics, this compound may serve as a precursor for developing new herbicides. Compounds with similar heterocyclic frameworks have shown herbicidal activity by inhibiting specific enzymes in plant metabolism. The chlorinated and iodinated moieties could enhance the herbicidal effectiveness by improving the compound's stability and solubility in various environmental conditions.
Materials Science Applications
Organic Electronics
The unique electronic properties of pyrrolo[2,3-d]pyrimidines make them suitable candidates for applications in organic electronics. Research into their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells is ongoing. The incorporation of halogen atoms can modify the electronic properties, potentially leading to improved performance in electronic devices.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored a series of pyrrolo[2,3-d]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.
- Herbicidal Activity : Research conducted by agricultural scientists evaluated the herbicidal potential of pyrrolo[2,3-d]pyrimidine derivatives in controlling weed growth in crops. The study found that certain derivatives effectively inhibited weed germination and growth without adversely affecting crop yield.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related analogs:
Structural Modifications and Substituent Effects
Physicochemical Properties
Biological Activity
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638763-42-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews its biological activity, focusing on cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. Notably, the compound this compound has shown promising results:
- Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5k | HepG2 | 40 |
| 5k | HeLa | 59 |
| 5k | MDA-MB-231 | 55 |
| 5k | MCF-7 | 50 |
The IC values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency. The compound exhibited IC values ranging from 29 to 59 µM across different cell lines, suggesting a broad spectrum of activity .
The mechanisms underlying the cytotoxic effects of this compound include:
- Induction of Apoptosis :
- Cell Cycle Arrest :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The structural modifications of pyrrolo[2,3-d]pyrimidine derivatives have been linked to their biological activity. For instance:
- Compounds with halogen substitutions at specific positions exhibited varied IC values based on the type and position of substituents.
| Substituent | Activity Level |
|---|---|
| Chlorine | Moderate |
| Iodine | High |
| Methyl | Variable |
The presence of iodine at position 6 significantly enhances cytotoxicity compared to other halogens .
Case Studies
- In Vivo Studies :
- Comparative Analysis :
Q & A
Q. What are the key synthetic routes for preparing 2,4-dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example:
- Core scaffold construction : Start with a pyrimidine precursor (e.g., ethyl 2-cyanoacetate) coupled with halogenated intermediates to form the fused pyrrole-pyrimidine system.
- Functionalization : Sequential halogenation (chlorination, iodination) and alkylation steps. For iodination, iodine or iodinating agents like N-iodosuccinimide (NIS) are used under controlled conditions (e.g., in DMF at 80°C) .
- Methylation : Introduce the methyl group at the 7-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Q. How is the compound characterized structurally?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl group at δ 3.5–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- Mass spectrometry : HRMS (APCI or ESI) validates molecular weight and isotopic patterns (e.g., Cl and I contribute distinct isotopic clusters) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly for iodine placement .
Q. What are the primary biochemical applications of this compound?
Pyrrolo[2,3-d]pyrimidines are often explored as kinase inhibitors . The dichloro and iodo substituents enhance electrophilicity, enabling covalent or non-covalent binding to kinase ATP pockets (e.g., EGFR, VEGFR2). The methyl group at N7 stabilizes the tautomeric form, influencing binding affinity .
Advanced Research Questions
Q. How can researchers optimize kinase inhibitory activity through structural modifications?
- Substitution at C6 : Iodo groups improve steric bulk and hydrophobic interactions. Compare IC₅₀ values against EGFR (wild-type vs. mutant) to assess selectivity .
- Methyl vs. bulkier groups at N7 : Replace methyl with cyclopropyl or allyl to modulate solubility and membrane permeability .
- Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by enzymatic assays (e.g., ADP-Glo™ Kinase Assay) for validation .
Q. How should contradictory data on kinase selectivity be resolved?
Example contradiction: A compound shows high activity against CDK2 in vitro but poor cellular efficacy.
Q. What strategies mitigate synthetic challenges in iodination?
- Regioselectivity : Use directing groups (e.g., amino or methoxy) to guide iodination to C6.
- Side-reaction control : Avoid over-iodination by limiting reaction time and temperature. Monitor via TLC or HPLC .
- Alternative reagents : Replace I₂ with milder iodinating agents (e.g., CuI/DMSO) to reduce byproduct formation .
Q. How can metabolic stability be improved for in vivo studies?
- Deuterium incorporation : Replace the methyl group with a deuterated analog (CD₃) to slow oxidative metabolism.
- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
Methodological Tables
Q. Table 1. Example Synthetic Protocol for Iodination
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination at C6 | NIS, DMF, 80°C, 12 h | 65–70 |
Q. Table 2. Kinase Inhibition Data (Hypothetical)
| Kinase | IC₅₀ (nM) | Selectivity Index* |
|---|---|---|
| EGFR | 12 ± 3 | 1.0 (reference) |
| VEGFR2 | 8 ± 2 | 1.5 |
| CDK2 | 150 ± 20 | 0.08 |
| *Relative to EGFR. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
